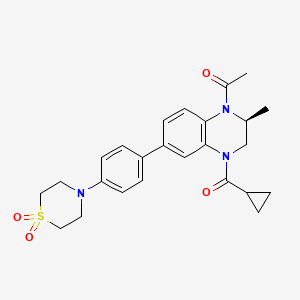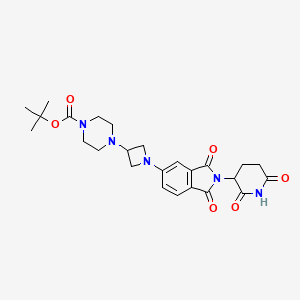
E3 ligase Ligand-Linker Conjugate 39
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 39 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 39 typically involves multiple steps, including the preparation of the E3 ligase ligand, the linker, and the target protein ligand. The ligands are often synthesized using standard organic chemistry techniques, such as amide coupling reactions, click chemistry, and other functional group transformations . The reaction conditions may vary depending on the specific ligands and linkers used, but common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This typically requires optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification methods. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand-Linker Conjugate 39 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 39 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the development of PROTACs for targeted protein degradation, which has significant implications for chemical biology and drug discovery
Biology: In biological research, the compound is used to study protein-protein interactions and the ubiquitin-proteasome system, providing insights into cellular processes and disease mechanisms
Medicine: This compound is being explored for therapeutic applications, particularly in the treatment of diseases caused by dysregulated protein levels, such as cancer and neurodegenerative disorders
Industry: The compound is used in the development of new pharmaceuticals and biotechnological tools, contributing to advancements in drug development and personalized medicine
Mécanisme D'action
E3 ligase Ligand-Linker Conjugate 39 exerts its effects by forming a ternary complex with an E3 ubiquitin ligase and a target protein. This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis and regulating various cellular processes .
Comparaison Avec Des Composés Similaires
E3 ligase Ligand-Linker Conjugate 39 can be compared with other similar compounds used in PROTAC development, such as:
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand and have been widely studied for their therapeutic potential
Von Hippel-Lindau (VHL)-based PROTACs: These compounds use VHL as the E3 ligase ligand and are known for their high binding affinity and specificity
Inhibitor of Apoptosis Proteins (IAP)-based PROTACs: These compounds use IAPs as the E3 ligase ligand and are being explored for their role in cancer therapy
This compound is unique in its specific ligand-linker design, which allows for the efficient formation of the ternary complex and targeted protein degradation .
Propriétés
Formule moléculaire |
C25H31N5O6 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N5O6/c1-25(2,3)36-24(35)28-10-8-27(9-11-28)16-13-29(14-16)15-4-5-17-18(12-15)23(34)30(22(17)33)19-6-7-20(31)26-21(19)32/h4-5,12,16,19H,6-11,13-14H2,1-3H3,(H,26,31,32) |
Clé InChI |
NGYIRGJPUYZROX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



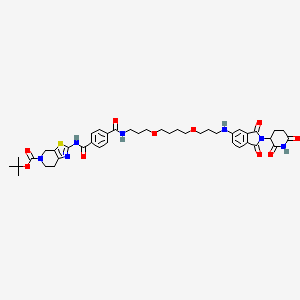


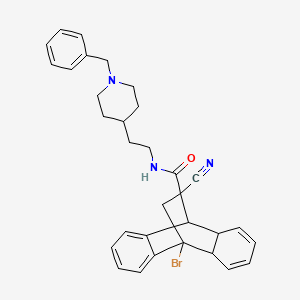
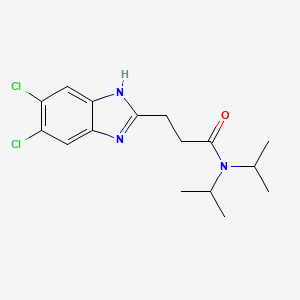

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
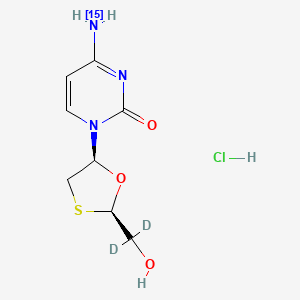
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)

